4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione
Overview
Description
4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione is a heterocyclic compound containing a benzothiazole ring substituted with three fluorine atoms at positions 4, 5, and 7, and a thione group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5,7-trifluoro-2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by cyclization to form the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow processing techniques, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thione derivatives.
Scientific Research Applications
4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5,7-trifluorobenzo[d]thiazole
- 4-Fluorobenzo[d]thiazole-2-thiol
- Thiazole-based Schiff base derivatives
Uniqueness
4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
4,5,7-trifluoro-3H-1,3-benzothiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS2/c8-2-1-3(9)6-5(4(2)10)11-7(12)13-6/h1H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMAIXYGXLTLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1F)SC(=S)N2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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